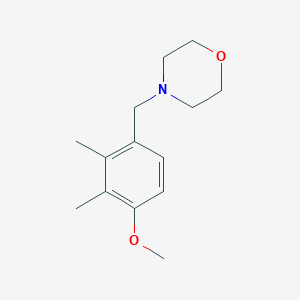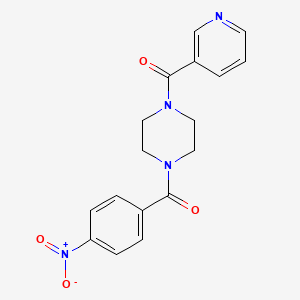
4-(4-methoxy-2,3-dimethylbenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxy-2,3-dimethylbenzyl)morpholine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is also known as DMXB-M, and it belongs to the class of morpholine derivatives. The unique chemical structure of DMXB-M makes it a promising candidate for developing drugs that can target specific receptors in the brain.
Wirkmechanismus
DMXB-M acts as a partial agonist of α7 nAChRs. It binds to these receptors and modulates their activity, leading to the activation of downstream signaling pathways. This mechanism of action makes DMXB-M a promising candidate for developing drugs that can target α7 nAChRs.
Biochemical and Physiological Effects:
DMXB-M has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, including learning and memory, in animal models. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Furthermore, DMXB-M has been found to have anti-inflammatory effects, reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-M has several advantages for lab experiments. It is a highly specific compound that can target α7 nAChRs. It has also been extensively studied, and its mechanism of action is well understood. However, DMXB-M has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DMXB-M. One potential direction is to develop drugs that can target α7 nAChRs using DMXB-M as a lead compound. Another direction is to study the effects of DMXB-M on other physiological processes, such as inflammation and pain modulation. Additionally, further research is needed to understand the potential toxicity of DMXB-M and to develop methods for improving its solubility.
Synthesemethoden
DMXB-M can be synthesized using various methods, including the reaction of 4-(4-methoxy-2,3-dimethylphenyl)-2,2-dimethyl-1,3-dioxolane with morpholine in the presence of a catalyst. Another method involves the reaction of 4-(4-methoxy-2,3-dimethylphenyl)-2,2-dimethyl-1,3-dioxolane with morpholine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
DMXB-M has been extensively studied for its potential applications in drug discovery. It has been found to have a high affinity for α7 nicotinic acetylcholine receptors (nAChRs), which are present in the brain. These receptors are involved in various physiological processes, including learning and memory, attention, and pain modulation.
Eigenschaften
IUPAC Name |
4-[(4-methoxy-2,3-dimethylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-12(2)14(16-3)5-4-13(11)10-15-6-8-17-9-7-15/h4-5H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZCBNQTEJGAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)
![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)


![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
![ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B5844594.png)
![2,8,9-trimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5844601.png)


![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)